N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC14817276
Molecular Formula: C16H13N3O2S
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N3O2S |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)17-16(20)15-14(18-19-22-15)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20) |
| Standard InChI Key | GLCBQQISELQXAC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Introduction
N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The molecular structure of N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide features a thiadiazole ring substituted with a methoxyphenyl group at one nitrogen position and a phenyl group at the fourth position, along with a carboxamide functional group at the fifth position. This unique arrangement contributes to its potential biological activities.
Synthesis
The synthesis of N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step chemical reactions. Although specific synthesis details for this compound are not widely documented, similar thiadiazole derivatives often involve the reaction of appropriate anilines with thiosemicarbazides in the presence of dehydrating agents to form the thiadiazole ring.
Biological Activities
Thiadiazole derivatives, including N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, are known for their diverse biological activities. These include:
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide | Substituted at para position with methoxy group | Different substitution pattern affecting lipophilicity |
| N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide | Contains chlorine substituent enhancing biological activity | Chlorine substitution increases reactivity and biological activity |
| 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid | Lacks amide functionality; more acidic character | Different functional group affecting solubility and reactivity |
Potential Applications
N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has potential applications in various fields due to its biological activities:
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Medicinal Chemistry: Its antimicrobial and anticancer properties make it a candidate for drug development.
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Pharmaceutical Research: Further studies are needed to fully explore its therapeutic potential and safety profile.
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